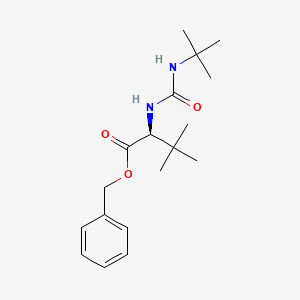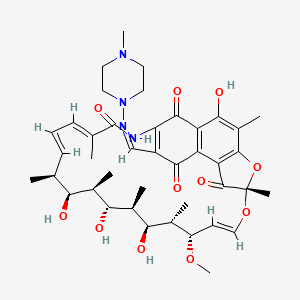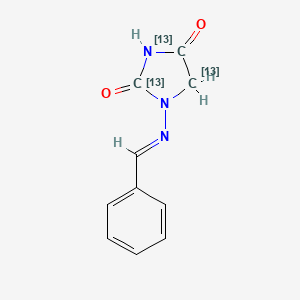
1-苄基亚胺基乙内酰脲-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzylideneaminohydantoin-13C3 is a stable isotope-labeled compound, specifically labeled with carbon-13. This compound is an intermediate in the preparation of labeled 1-Amino Hydantoin. It is used extensively in various scientific research fields due to its unique properties and applications.
科学研究应用
1-Benzylideneaminohydantoin-13C3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard for chemical identification, qualitative and quantitative analysis, and detection.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo.
Medicine: It is employed in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: The compound serves as an environmental pollutant standard for detecting air, water, soil, sediment, and food contaminants
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzylideneaminohydantoin-13C3 is synthesized through a series of chemical reactions involving the incorporation of carbon-13 isotopes. The synthetic route typically involves the reaction of hydantoin with benzaldehyde in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific solvents such as acetone, dimethyl sulfoxide, or methanol.
Industrial Production Methods: In industrial settings, the production of 1-Benzylideneaminohydantoin-13C3 involves large-scale synthesis with stringent quality control measures. The process ensures the incorporation of carbon-13 isotopes in the desired positions within the molecule. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the purity and stability of the final product.
化学反应分析
Types of Reactions: 1-Benzylideneaminohydantoin-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the benzylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce aminohydantoin derivatives.
作用机制
The mechanism of action of 1-Benzylideneaminohydantoin-13C3 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its incorporation into metabolic pathways, allowing researchers to track and study various biochemical processes. The labeled carbon-13 atoms enable precise monitoring of the compound’s distribution and transformation within biological systems.
相似化合物的比较
- 1-Benzylideneaminohydantoin
- 1-Amino Hydantoin
- 2-Methyl-5-nitro imidazole
Comparison: 1-Benzylideneaminohydantoin-13C3 is unique due to its carbon-13 labeling, which allows for detailed metabolic studies and precise tracking in various research applications. Compared to its non-labeled counterparts, this compound provides enhanced capabilities for studying complex biochemical pathways and environmental processes .
属性
IUPAC Name |
1-[(E)-benzylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9-7-13(10(15)12-9)11-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14,15)/b11-6+/i7+1,9+1,10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVLAELZNUZRPV-OSWPLBNHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
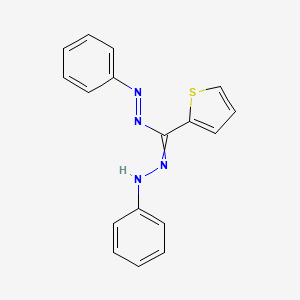

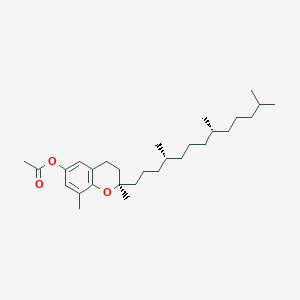

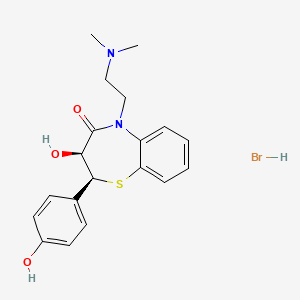
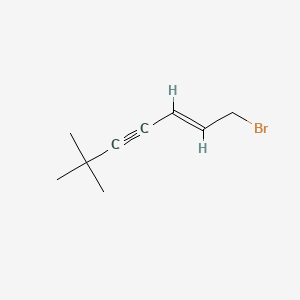

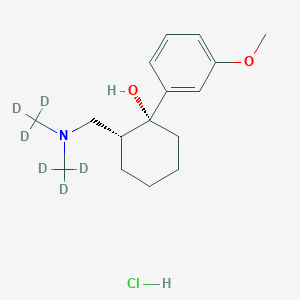
![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)
